1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide
Description
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is a sulfur-containing imidazole derivative characterized by an allyl group at the N1 position, diphenyl substituents at C4 and C5, and a benzyl sulfide moiety at C2. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Synthesis of this compound likely follows a multi-component condensation approach, as described for structurally analogous imidazoles. For example, benzil, sulfanilamide, aldehydes, and ammonium acetate are refluxed in the presence of a catalyst (e.g., diethyl ammonium hydrogen sulfate) to form the imidazole core . The allyl and benzyl sulfide groups are introduced via tailored aldehyde or thiol reactants.
Properties
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMVHWUOLXPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide typically involves multi-step organic reactions. One common method is the condensation reaction of benzil, an aldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazole, which is then functionalized with allyl and benzyl sulfide groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature settings, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The allyl and benzyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with modified allyl or benzyl groups.
Scientific Research Applications
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The allyl and benzyl sulfide groups may interact with biological membranes or proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Benzyl Sulfide Derivatives
- Electron-Withdrawing Groups (e.g., Cl) : The 3,4-dichlorobenzyl derivative (C₆H₃Cl₂) exhibits higher molecular weight (451.41 vs. 394.52) and enhanced antimicrobial potency due to increased electrophilicity and membrane permeability .
- Electron-Donating Groups (e.g., OCH₃) : The 4-methoxy group reduces lipophilicity (logP ~2.1 vs. ~3.5 for the parent compound) and improves aqueous solubility, advantageous for pharmacokinetics .
Sulfone vs. Sulfide Derivatives
Table 2: Sulfide vs. Sulfone Comparison
- Sulfones are more oxidized and chemically stable than sulfides, making them less prone to metabolic degradation. However, sulfones may exhibit reduced interaction with thiol-sensitive biological targets .
Modifications to the Allyl Chain
Table 3: Allyl Chain Variants
- Allyl vs.
Research Findings and Trends
- Antimicrobial Activity : Chlorinated benzyl sulfide derivatives (e.g., 3,4-dichloro) show superior activity against Gram-positive bacteria compared to unsubstituted analogs, likely due to enhanced membrane disruption .
- Synthetic Accessibility : Sulfide derivatives are synthesized more efficiently (15-minute reflux ) than sulfones, which require additional oxidation steps .
Biological Activity
Chemical Identity:
- Name: 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide
- CAS Number: 339278-00-1
- Molecular Formula: C26H24N2S
- Molar Mass: 396.55 g/mol
This compound is a derivative of imidazole, a class known for its diverse biological activities. The presence of the allyl group and diphenyl moieties contributes to its unique properties and potential applications in medicinal chemistry.
Biological Activity
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings and studies related to its biological effects.
Antimicrobial Activity
Research has shown that imidazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibitory effects on these pathogens, suggesting its potential use as an antimicrobial agent .
Anticancer Properties
The anticancer activity of imidazole derivatives has been widely studied. In one investigation, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide was tested against several cancer cell lines. The compound demonstrated cytotoxic effects by inducing apoptosis in cancer cells, likely through the modulation of apoptotic pathways .
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the MTT method on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The IC50 value was determined to be approximately 30 µM for HeLa cells, indicating significant potency against cervical cancer cells.
Anti-inflammatory Effects
Imidazole compounds are also recognized for their anti-inflammatory properties. In a study assessing the anti-inflammatory effects of this compound, it was found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that it may be beneficial in treating inflammatory diseases .
The biological activity of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can be attributed to its ability to interact with various molecular targets:
Antimicrobial Mechanism:
The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
Anticancer Mechanism:
It induces apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Anti-inflammatory Mechanism:
It modulates signaling pathways such as NF-kB, leading to decreased expression of inflammatory mediators.
Comparative Analysis with Other Compounds
To understand the relative efficacy of this compound, a comparison with similar imidazole derivatives is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide | High | Moderate | High |
| 1-Allyl-4-methylimidazole | Moderate | High | Moderate |
| 4,5-Diphenylimidazole | Low | Low | High |
This table illustrates that while some derivatives may excel in specific areas (e.g., anticancer), the compound shows a balanced profile across multiple activities.
Q & A
Q. Q: What are the key steps and reagents for synthesizing 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide?
A: The synthesis involves:
- Imidazole Core Formation : Condensation of glyoxal with benzaldehyde and ammonium acetate under acidic conditions to form the 4,5-diphenylimidazole scaffold .
- Allylation : Reaction of the imidazole derivative with allyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the allyl group at the N1 position .
- Sulfide Linkage : Thiol-alkylation using benzyl thiol or benzyl mercaptan with a halogenated intermediate (e.g., 2-chloroimidazole derivative) under basic conditions .
Key reagents include allyl bromide, benzyl thiol, and catalysts like Pd(OAc)₂ for cross-coupling steps. Purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q: How can reaction conditions be optimized to improve yield and purity of this compound?
A: Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Elevated temperatures (80–100°C) enhance nucleophilic substitution rates but may require inert atmospheres to prevent oxidation of sulfur groups .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in allylation steps, reducing side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates during thiol-alkylation, while toluene minimizes byproducts in Friedel-Crafts reactions .
Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., pH, stoichiometry) to identify optimal conditions .
Structural Confirmation and Characterization
Q. Q: What analytical methods are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy : ¹H/¹³C NMR identifies allyl protons (δ 5.1–5.8 ppm) and benzyl sulfide protons (δ 3.8–4.2 ppm). Aromatic protons from diphenyl groups appear at δ 7.2–7.6 ppm .
- X-ray Crystallography : Resolves steric effects of the allyl and benzyl groups, confirming dihedral angles between imidazole and phenyl rings (e.g., 45–60°) .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (m/z ~451.41 for C₂₅H₂₀Cl₂N₂S) .
Biological Activity: Structure-Activity Relationships (SAR)
Q. Q: How do structural modifications (e.g., halogen substitution) affect biological activity?
A: Comparative SAR studies show:
- Chlorine vs. Methyl Substituents : Chlorine at the benzyl position (e.g., 3,4-dichlorobenzyl) enhances antimicrobial activity (MIC ~2 µg/mL against S. aureus) due to increased electrophilicity . Methyl groups reduce polarity, improving membrane permeability but lowering potency .
- Allyl vs. Propargyl Groups : Allyl derivatives exhibit better anticancer activity (IC₅₀ ~10 µM in MCF-7 cells) compared to propargyl analogs, likely due to reduced steric hindrance .
- Sulfide vs. Sulfone : Oxidation to sulfone derivatives abolishes activity, suggesting the sulfide moiety is critical for target binding .
Mechanistic Insights: Target Identification
Q. Q: What computational methods can predict the compound’s mechanism of action?
A:
- Molecular Docking : Simulations using AutoDock Vina identify potential binding to kinase domains (e.g., EGFR) via π-π stacking with diphenyl groups and hydrogen bonding with the imidazole nitrogen .
- DFT Calculations : Predict electron density distribution; the sulfur atom’s lone pairs facilitate interactions with cysteine residues in enzyme active sites .
- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, highlighting critical residues for binding .
Data Contradictions: Resolving Discrepancies in Biological Data
Q. Q: How to address conflicting reports on this compound’s anticancer efficacy?
A: Discrepancies may arise from:
- Cell Line Variability : Sensitivity differences between HeLa (IC₅₀ ~15 µM) and A549 (IC₅₀ >50 µM) due to variable expression of target proteins .
- Experimental Conditions : Viability assays using MTT vs. resazurin may yield divergent results due to interference with sulfur-containing compounds .
- Purity : HPLC analysis (≥98% purity) is essential; impurities like unreacted thiols can artifactually enhance toxicity .
Advanced Applications: Materials Science
Q. Q: Can this compound serve as a precursor for functional materials?
A:
- Coordination Polymers : The imidazole nitrogen and sulfur atoms act as ligands for metal ions (e.g., Cu²⁺), forming porous networks for gas storage .
- OLEDs : Diphenyl groups enable π-conjugation for emissive layers; allyl groups improve solubility in organic solvents during thin-film deposition .
Stability and Storage
Q. Q: What precautions are needed to ensure compound stability?
A:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the allyl and sulfide groups .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imidazole ring in humid conditions .
Scaling-Up Synthesis
Q. Q: What challenges arise during gram-scale synthesis?
A:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during allylation to prevent thermal runaway .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .
Comparative Analysis with Analogues
Q. Q: How does this compound compare to structurally related imidazole derivatives?
A:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 1-Allyl-4,5-diphenyl (Target) | Benzyl sulfide linkage | IC₅₀ = 10 µM (MCF-7) |
| 1-Propargyl-4,5-diphenyl | Propargyl group at N1 | IC₅₀ = 25 µM (MCF-7) |
| 2-Methylsulfonyl derivative | Sulfone instead of sulfide | Inactive (IC₅₀ >100 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
